

Navigating the Safe Handling of (-)-Rolipram: A Comprehensive Guide

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Compound of Interest

Compound Name: (-)-Rolipram

Cat. No.: B1202776

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For researchers, scientists, and professionals in drug development, ensuring safety and precision in the laboratory is paramount. This guide provides essential, immediate safety and logistical information for the handling of **(-)-Rolipram**, a selective phosphodiesterase 4 (PDE4) inhibitor. Adherence to these protocols is critical for minimizing exposure risk and ensuring the integrity of your research.

Personal Protective Equipment (PPE)

When handling **(-)-Rolipram**, a comprehensive suite of personal protective equipment is mandatory to prevent inhalation, skin, and eye contact. The following table summarizes the required PPE.

PPE Category	Item	Specifications
Hand Protection	Gloves	Double gloving with chemotherapy-rated, powder-free nitrile gloves is recommended. Ensure the outer glove extends over the cuff of the lab coat.
Body Protection	Lab Coat/Gown	A disposable, solid-front gown with back closure made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required.
Eye and Face Protection	Safety Goggles & Face Shield	Chemical splash goggles are mandatory. A full-face shield must be worn over the goggles when there is a risk of splashing or aerosol generation.
Respiratory Protection	Respirator	A NIOSH-certified N95 or higher-level respirator is necessary when handling the powder form of (-)-Rolipram outside of a certified chemical fume hood or biological safety cabinet.
Foot Protection	Shoe Covers	Disposable shoe covers should be worn to prevent the tracking of contaminants out of the laboratory.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling **(-)-Rolipram** will mitigate risks and ensure operational efficiency.

Preparation and Weighing

- **Engineering Controls:** All initial handling of powdered **(-)-Rolipram**, including weighing and stock solution preparation, must be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet to minimize inhalation exposure.
- **Surface Protection:** Before beginning work, cover the work surface with a disposable, absorbent bench liner.
- **Weighing:** Use a dedicated set of spatulas and weigh boats. Tare the analytical balance with the weigh boat before adding the compound. Handle the powder gently to avoid creating airborne dust.

Solution Preparation

- **Solvent Selection:** **(-)-Rolipram** is soluble in organic solvents such as DMSO and ethanol.^[1]
^[2] Refer to the quantitative data table for specific solubility information.
- **Dissolution:** Add the solvent to the weighed **(-)-Rolipram** in a sealed container (e.g., a conical tube). Mix gently by vortexing or inversion until the solid is completely dissolved. For aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of an organic solvent like DMSO before diluting with the aqueous buffer.^[1]

In-Use Handling

- **Clear Labeling:** All containers holding **(-)-Rolipram**, whether in solid or solution form, must be clearly labeled with the compound name, concentration, solvent, and date of preparation.
- **Spill Kit:** Ensure a spill kit containing absorbent pads, appropriate deactivating agents (if available), and hazardous waste disposal bags is readily accessible.
- **Hand Washing:** Wash hands thoroughly with soap and water immediately after handling **(-)-Rolipram**, even if gloves were worn.

Disposal Plan: Managing (-)-Rolipram Waste

All waste generated from the handling of **(-)-Rolipram** is considered hazardous chemical waste and must be disposed of according to institutional and local environmental regulations.

Waste Segregation

- **Solid Waste:** All disposable items that have come into contact with **(-)-Rolipram**, including gloves, gowns, bench liners, pipette tips, and weigh boats, must be placed in a designated, leak-proof, and clearly labeled hazardous waste container.
- **Liquid Waste:** Unused or waste solutions of **(-)-Rolipram**, as well as the initial solvent rinses of any non-disposable glassware, should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour **(-)-Rolipram** waste down the drain.[3]
- **Sharps Waste:** Needles and syringes used for administering **(-)-Rolipram** solutions must be disposed of in a designated sharps container for hazardous chemical waste.

Container Management

- **Labeling:** All hazardous waste containers must be labeled with "Hazardous Waste," the full chemical name "**(-)-Rolipram**," and a description of the contents (e.g., "solid waste," "liquid waste in DMSO").
- **Storage:** Waste containers should be kept closed except when adding waste and stored in a designated satellite accumulation area within the laboratory.

Final Disposal

- **Licensed Disposal Company:** Arrange for the pickup and disposal of all **(-)-Rolipram** hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4]

Quantitative Data Summary

The following table provides key quantitative information for **(-)-Rolipram**.

Property	Value	Source(s)
Molecular Weight	275.35 g/mol	
CAS Number	61413-54-5	
Storage Temperature	Store at -20°C, protect from light.	[1]
Solubility in DMSO	Approximately 10 mg/mL	[1]
Solubility in Ethanol	Approximately 5 mg/mL	[1]
Aqueous Buffer Solubility	Sparingly soluble. Approximately 0.5 mg/mL in a 1:9 solution of DMF:PBS (pH 7.2).[1]	[1]
IC50 for PDE4	2.0 µM	

Experimental Protocols

In-Vivo Study in a Mouse Model of Intracerebral Hemorrhage (ICH)

This protocol is adapted from a study investigating the neuroprotective effects of **(-)-Rolipram**. [5]

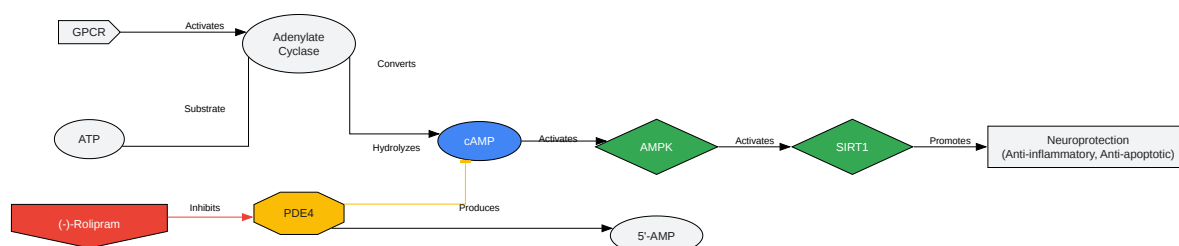
- **Animal Model:** An intracerebral hemorrhage (ICH) model is established in mice using the collagenase method.
- **Drug Preparation:** Dissolve **(-)-Rolipram** in a vehicle solution (e.g., 0.5% DMSO in saline) to a final concentration of 1 mg/mL.
- **Administration:** Immediately following the induction of ICH, administer **(-)-Rolipram** via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.
- **Control Groups:**

- Sham-operated group receiving the same surgical procedure without collagenase injection.
- ICH + vehicle group receiving the same volume of the vehicle solution via i.p. injection.
- Post-Operative Care: Allow mice free access to food and water and monitor for neurological deficits.
- Endpoint Analysis: At a predetermined time point (e.g., 3 days post-ICH), evaluate neurological deficits and collect brain tissue for analysis of brain water content and protein expression via Western blot.

Visualizing Molecular Pathways and Workflows

Signaling Pathway of (-)-Rolipram's Neuroprotective Effect

(-)-Rolipram exerts its neuroprotective effects by inhibiting PDE4, which leads to an increase in intracellular cyclic AMP (cAMP). This activates a downstream signaling cascade involving AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1).

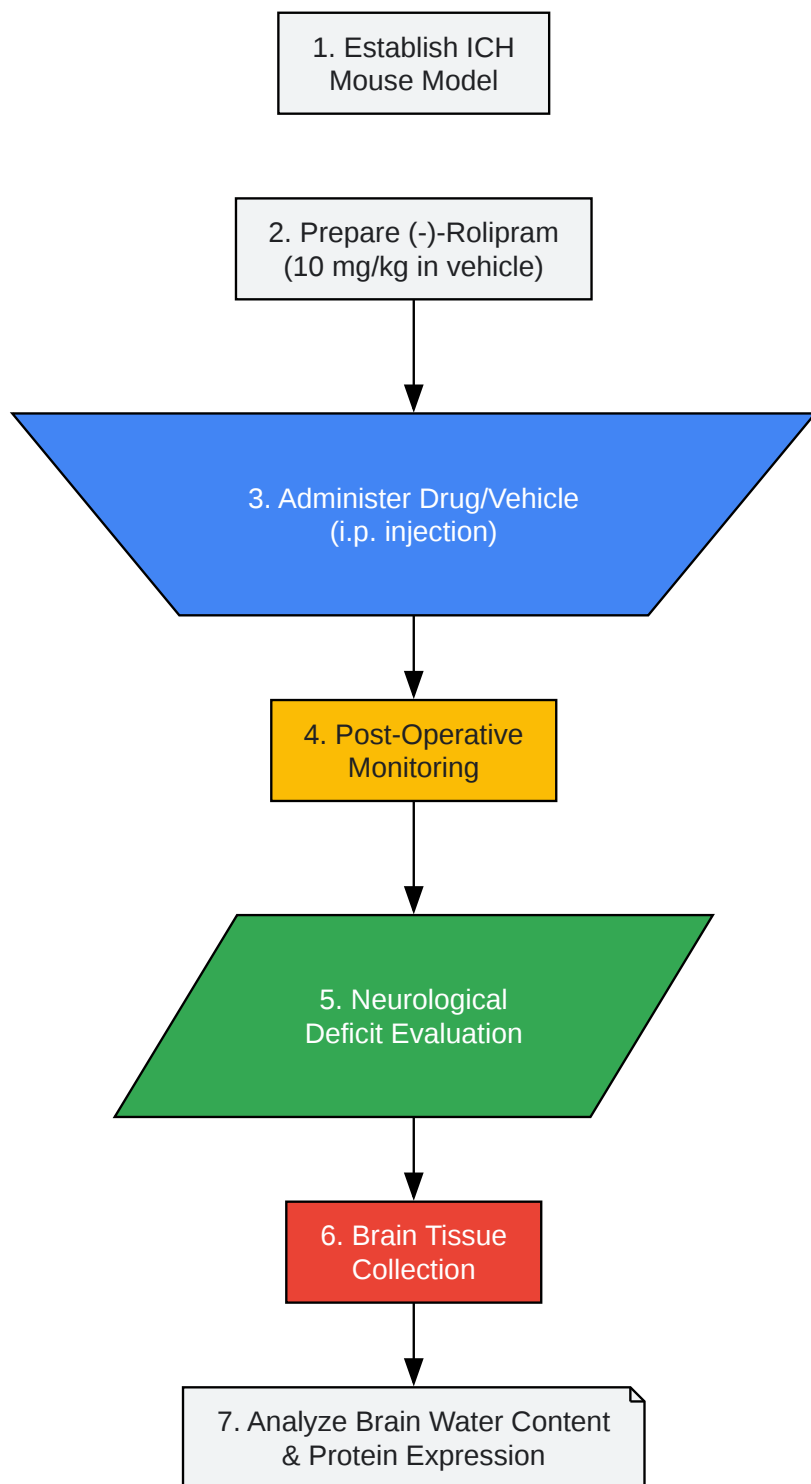


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Caption: **(-)-Rolipram** inhibits PDE4, increasing cAMP levels and activating the AMPK/SIRT1 pathway to promote neuroprotection.

Experimental Workflow for In-Vivo Study

The following diagram outlines the key steps in the experimental protocol described above.



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Caption: Workflow for an in-vivo study of **(-)-Rolipram**'s effects on intracerebral hemorrhage in mice.

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